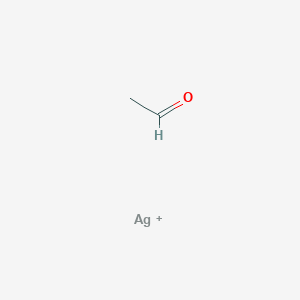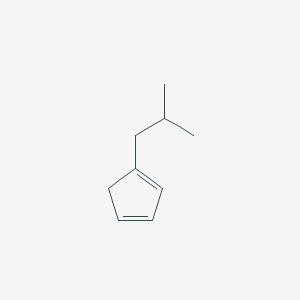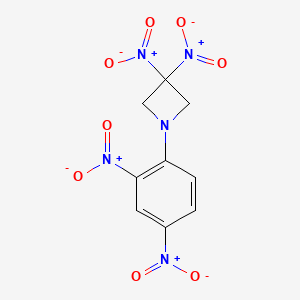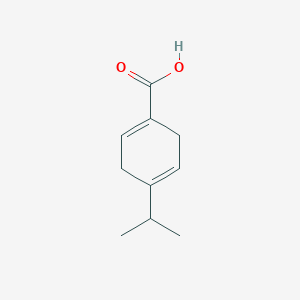
Silver;acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silver;acetaldehyde is a compound that combines the properties of silver and acetaldehyde. Silver is a well-known metal with excellent catalytic properties, while acetaldehyde is an organic compound with the formula CH₃CHO. Acetaldehyde is a colorless liquid or gas with a pungent odor and is widely used in the chemical industry as an intermediate in the synthesis of various chemicals.
準備方法
Synthetic Routes and Reaction Conditions
Oxidation of Ethyl Alcohol: Ethyl alcohol (CH₃CH₂OH) undergoes oxidation in the presence of acidified potassium dichromate (K₂Cr₂O₇) or aqueous/alkaline potassium permanganate (KMnO₄) to produce acetaldehyde.
Catalytic Dehydrogenation of Ethyl Alcohol: Ethyl alcohol undergoes catalytic dehydrogenation in the presence of a copper catalyst at 573 K to produce acetaldehyde.
Rosenmund’s Reduction: Acetaldehyde can be prepared by the reduction of acetyl chloride with hydrogen in the presence of palladium deposited over barium sulfate along with a small amount of sulfur or quinoline.
Wacker Process: Ethene can be converted to acetaldehyde by reacting with an aqueous solution containing palladium chloride and cupric chloride.
Industrial Production Methods
化学反応の分析
Types of Reactions
Substitution: Acetaldehyde can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
Acetic Acid: Formed from the oxidation of acetaldehyde.
科学的研究の応用
Silver;acetaldehyde has various applications in scientific research:
作用機序
The mechanism of action of silver;acetaldehyde involves the catalytic properties of silver and the reactivity of acetaldehyde. Silver acts as a catalyst in various oxidation and dehydrogenation reactions, while acetaldehyde undergoes oxidation, reduction, and substitution reactions. In biological systems, acetaldehyde is metabolized by aldehyde dehydrogenase to acetic acid .
類似化合物との比較
Similar Compounds
Formaldehyde (CH₂O): A simpler aldehyde with similar reactivity but higher toxicity.
Propanal (CH₃CH₂CHO): A higher homolog of acetaldehyde with similar chemical properties.
Acetone (CH₃COCH₃): A ketone with a similar carbonyl group but different reactivity due to the absence of a hydrogen atom attached to the carbonyl carbon.
Uniqueness
Silver;acetaldehyde is unique due to the combination of silver’s catalytic properties and acetaldehyde’s reactivity. This combination allows for efficient catalytic processes and diverse chemical reactions, making it valuable in various industrial and research applications.
特性
CAS番号 |
189503-17-1 |
|---|---|
分子式 |
C2H4AgO+ |
分子量 |
151.92 g/mol |
IUPAC名 |
silver;acetaldehyde |
InChI |
InChI=1S/C2H4O.Ag/c1-2-3;/h2H,1H3;/q;+1 |
InChIキー |
RWSNUGDCDRJTBM-UHFFFAOYSA-N |
正規SMILES |
CC=O.[Ag+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12573164.png)
![6-(4-Methoxyphenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12573165.png)
![8-[(2,2,2-Trifluoroethoxy)carbonyl]naphthalene-1-carboxylate](/img/structure/B12573168.png)

![2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12573173.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate](/img/structure/B12573181.png)

![2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12573204.png)

![Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]-](/img/structure/B12573217.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12573224.png)
![2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12573226.png)
![[(Benzyloxy)(ethoxy)methyl]benzene](/img/structure/B12573228.png)
